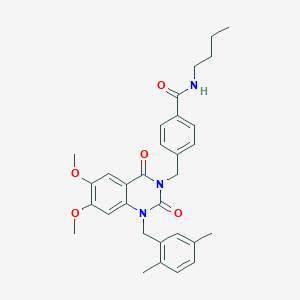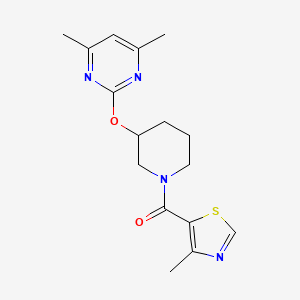![molecular formula C22H24N6O3S2 B2361793 Methyl 4-[({5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylphenyl}sulfonyl)amino]benzoate CAS No. 1115896-23-5](/img/structure/B2361793.png)
Methyl 4-[({5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylphenyl}sulfonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-[({5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylphenyl}sulfonyl)amino]benzoate is a useful research compound. Its molecular formula is C22H24N6O3S2 and its molecular weight is 484.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mesomorphic Behavior and Photoluminescence
A series of 1,3,4-oxadiazole derivatives, including cholesteryl and methyl benzoate derivatives, were synthesized and characterized. These compounds displayed distinct mesophases, including cholesteric for cholesteryl derivatives and nematic or smectic A for methyl derivatives. Notably, these compounds exhibited strong blue fluorescence emission with good photoluminescence quantum yields, highlighting their potential in materials science, specifically in the development of photoluminescent materials and liquid crystal technology (Han et al., 2010).
Corrosion Inhibition
Oxadiazole derivatives have been investigated for their corrosion inhibition properties. A study on the effects of substitution and temperature on the corrosion inhibition abilities of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid demonstrated that these compounds form a protective layer on the metal surface, indicating their utility in protecting metals against corrosion in acidic environments (Ammal et al., 2018).
Structural Characterization for Drug Development
The structural characterization of oxadiazole derivatives used as spacers in the synthesis of new potential non-peptide angiotensin receptor antagonists was determined by X-ray crystallography. These findings contribute to the drug development process by providing insight into the molecular structure of potential therapeutics (Meyer et al., 2003).
Fluoride Chemosensors
Novel anion sensors containing phenol hydroxyl and 1,3,4-oxadiazole groups were developed for fluoride sensing. These sensors exhibited color changes from colorless to yellow upon addition of fluoride ions, demonstrating their application in environmental monitoring and analytical chemistry (Ma et al., 2013).
Antimicrobial Activity
Several oxadiazole derivatives were synthesized and assessed for their antimicrobial activity against a range of bacterial and fungal strains. Some compounds showed significant activity, highlighting their potential as leads in the development of new antimicrobial agents (Ghorab et al., 2017).
properties
IUPAC Name |
3-[5-oxo-1-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3S2/c1-14(2)24-18(29)9-10-27-20(31)16-7-3-4-8-17(16)28-21(27)25-26-22(28)33-13-19(30)23-12-15-6-5-11-32-15/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,23,30)(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRBWOSAYBSTIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Bromo-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2361712.png)
![1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2361713.png)


![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate](/img/structure/B2361718.png)
![1-(4-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2361719.png)


![[1-[(2-Fluorophenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2361723.png)

![N-(3,5-difluorophenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2361726.png)

![1-[(E)-2-(3-Chlorophenyl)ethenyl]pyrazole](/img/structure/B2361732.png)
![ethyl 4-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2361733.png)